3-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
Overview
Description
3-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide, commonly known as AETP, is a versatile molecule that has been used in a variety of scientific research applications. AETP is an amide derivative of thiophene, which is a five-membered heterocyclic ring containing one sulfur atom and four carbon atoms. AETP is a colorless, solid compound that is soluble in water and a variety of organic solvents. AETP has been studied extensively in recent years due to its potential applications in various fields such as biochemistry, pharmacology, and materials science.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Research on compounds structurally related to 3-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide has shown potential in the development of new anticonvulsant drugs. For instance, studies have synthesized and evaluated the anticonvulsant activities of N-Benzyl-3-[(chlorophenyl)amino]propanamides, revealing significant efficacy against generalized seizures with favorable therapeutic indices and relative safety in acute toxicity studies (Idris, Ayeni, & Sallau, 2011).
Antibacterial and Antifungal Properties
- A study on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide demonstrated that these compounds exhibit good antibacterial activity against specific pathogens. This highlights the potential for similar compounds to serve as the basis for developing new antimicrobial agents (Tumosienė et al., 2012).
Inhibition of Urease Activity
- Novel bi-heterocyclic propanamides have been synthesized and tested for their urease inhibitory potential, showing promising activity. This research suggests that similar compounds could be explored for their effectiveness in treating conditions related to urease activity, with the added benefit of being less cytotoxic agents (Abbasi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as 3-(5-amino-1h-1,2,4-triazol-3-yl)propanamides, have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that the compound may affect pathways related to kinase activity, lysine-specific demethylation, and chitinase activity .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
properties
IUPAC Name |
3-amino-N-ethyl-N-(thiolan-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSWCYXSKZBCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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